Ampc
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Overview
Description
The compound “AMPC” refers to this compound beta-lactamase, a type of enzyme produced by certain bacteria. This compound beta-lactamases are clinically significant as they confer resistance to a wide range of beta-lactam antibiotics, including penicillins and cephalosporins . These enzymes are encoded on the chromosomes of many Enterobacteriaceae and a few other organisms .
Preparation Methods
AmpC beta-lactamases can be produced through various methods:
Synthetic Routes and Reaction Conditions: The production of this compound beta-lactamases involves the expression of the this compound gene in bacterial hosts.
Industrial Production Methods: Industrial production of this compound beta-lactamases typically involves the use of recombinant DNA technology.
Chemical Reactions Analysis
AmpC beta-lactamases undergo several types of chemical reactions:
Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of water and under physiological conditions (pH 7.4, 37°C).
Major Products Formed: The major products of the hydrolysis reaction are the inactivated antibiotic and a hydrolyzed beta-lactam ring.
Scientific Research Applications
AmpC beta-lactamases have several scientific research applications:
Mechanism of Action
The mechanism of action of AmpC beta-lactamases involves the hydrolysis of the beta-lactam ring in antibiotics. The enzyme binds to the antibiotic and catalyzes the cleavage of the beta-lactam ring, rendering the antibiotic ineffective . The molecular targets of this compound beta-lactamases are the beta-lactam antibiotics, and the pathways involved include the hydrolysis of the beta-lactam ring .
Comparison with Similar Compounds
AmpC beta-lactamases can be compared with other beta-lactamases, such as extended-spectrum beta-lactamases (ESBLs) and carbapenemases:
Extended-Spectrum Beta-Lactamases (ESBLs): ESBLs are capable of hydrolyzing a broader range of beta-lactam antibiotics compared to this compound beta-lactamases.
This compound beta-lactamases are unique in their ability to confer resistance to cephamycins and are often inducible, meaning their expression can be upregulated in the presence of certain antibiotics .
Similar Compounds
- Extended-Spectrum Beta-Lactamases (ESBLs)
- Carbapenemases
- Class A Beta-Lactamases
- Class D Beta-Lactamases
Properties
IUPAC Name |
2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O3/c1-13-10-16(12-29-23(13)26)14-6-8-15(9-7-14)20-18(11-27)24(28)32-22-17-4-2-3-5-19(17)31-25(30)21(20)22/h2-10,12,20H,28H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTOMCGQPLOOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C2=CC=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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